molecular formula C13H14N2OS B1483184 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098089-31-5

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No. B1483184
CAS RN: 2098089-31-5
M. Wt: 246.33 g/mol
InChI Key: RPCSWBJPPNMCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde (CMPTPA) is a compound that has been studied for its potential use in a variety of scientific research applications. CMPTPA is a compound of interest due to its unique chemical structure and its potential to interact with biological systems. CMPTPA is a cyclopropylmethyl derivative of pyrazol-4-yl acetaldehyde, and is a member of the pyrazole family of compounds. It has been studied for its potential use in drug design, as well as for its potential use in the development of new therapeutic agents.

Scientific Research Applications

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use in drug design, as well as for its potential use in the development of new therapeutic agents. 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has also been studied for its potential use in the study of enzyme inhibition, as well as for its potential use in the study of protein-protein interactions. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been studied for its potential use in the study of signal transduction pathways, as well as for its potential use in the study of gene regulation.

Mechanism of Action

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been studied for its potential use in the study of enzyme inhibition. It has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes. 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has also been shown to interact with other proteins, such as G-protein coupled receptors. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been shown to interact with DNA, and may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been studied for its potential use in the study of biochemical and physiological effects. It has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes. 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has also been shown to interact with other proteins, such as G-protein coupled receptors. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been shown to interact with DNA, and may be involved in the regulation of gene expression. It has also been studied for its potential use in the study of signal transduction pathways, as well as for its potential use in the study of drug metabolism.

Advantages and Limitations for Lab Experiments

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be produced in high yields. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has been shown to interact with a variety of enzymes, proteins, and DNA, making it a useful tool for studying biochemical and physiological effects. However, there are some limitations to using 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in laboratory experiments. It is not approved for use in humans, and therefore its potential use in drug development is limited. Additionally, 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has not been extensively studied, and its full potential is not yet known.

Future Directions

There are several potential future directions for the study of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde. First, further research is needed to better understand the biochemical and physiological effects of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde. Additionally, further research is needed to better understand the mechanism of action of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde. Additionally, further research is needed to investigate the potential use of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in drug design and development. Finally, further research is needed to investigate the potential use of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in the study of gene regulation and signal transduction pathways.

properties

IUPAC Name

2-[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-5-3-11-8-15(7-10-1-2-10)14-13(11)12-4-6-17-9-12/h4-6,8-10H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCSWBJPPNMCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
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2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 3
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 4
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 5
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2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 6
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

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